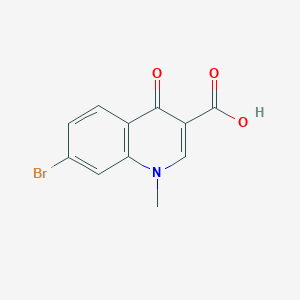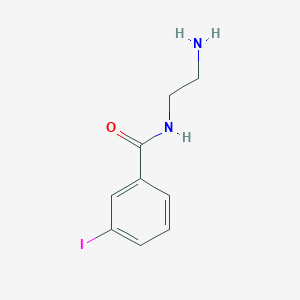
Isopropyl 3,5-dichloro-4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,5-dichloro-4-hydroxy-, 1-methylethyl ester is a chemical compound with the molecular formula C10H10Cl2O3 It is a derivative of benzoic acid, featuring chlorine and hydroxyl groups on the benzene ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dichloro-4-hydroxy-, 1-methylethyl ester typically involves the esterification of 3,5-dichloro-4-hydroxybenzoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,5-dichloro-4-hydroxy-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-hydroxybenzoic acid.
Reduction: Formation of 3,5-dichloro-4-hydroxybenzyl alcohol.
Substitution: Formation of derivatives with substituted functional groups in place of chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,5-dichloro-4-hydroxy-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism by which benzoic acid, 3,5-dichloro-4-hydroxy-, 1-methylethyl ester exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-4-hydroxybenzoic acid: Shares the same core structure but lacks the ester group.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar ester functionality but with different substituents on the benzene ring.
Uniqueness
Benzoic acid, 3,5-dichloro-4-hydroxy-, 1-methylethyl ester is unique due to the combination of chlorine, hydroxyl, and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
15533-29-6 |
|---|---|
Molekularformel |
C10H10Cl2O3 |
Molekulargewicht |
249.09 g/mol |
IUPAC-Name |
propan-2-yl 3,5-dichloro-4-hydroxybenzoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,13H,1-2H3 |
InChI-Schlüssel |
WBAUROZGZPRJQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12116419.png)
![4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12116422.png)

![Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-](/img/structure/B12116429.png)

![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)


![{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B12116469.png)

![5,6-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12116477.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12116500.png)
![6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12116508.png)
